molecular formula C18H23FN2O B2577384 3-(4-(2-Fluorophenyl)piperazinyl)-5,5-dimethylcyclohex-2-EN-1-one CAS No. 848233-07-8

3-(4-(2-Fluorophenyl)piperazinyl)-5,5-dimethylcyclohex-2-EN-1-one

Cat. No. B2577384
CAS RN: 848233-07-8
M. Wt: 302.393
InChI Key: RAVZREZMAGPWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-(2-Fluorophenyl)piperazinyl)-5,5-dimethylcyclohex-2-EN-1-one” is a chemical compound with the linear formula C18H18F3N3O . It has a molecular weight of 349.359 . The molecule contains a total of 41 bonds, including 22 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 aliphatic ketone, 1 aliphatic tertiary amine, and 1 aromatic tertiary amine .


Molecular Structure Analysis

The structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a cyclohexene ring, which is a six-membered ring with one double bond . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for certain inhibitory effects .

Scientific Research Applications

Synthesis and Characterization

The compound shares structural similarities with various synthesized compounds explored for their potential applications in medical and chemical research. For example, a study on the synthesis of flunarizine, a drug known for its vasodilating effect and used in treating migraines and epilepsy, highlights the process of obtaining such compounds through metal-catalyzed amination and other synthetic routes, which could be relevant for the synthesis of the specified compound (Shakhmaev et al., 2016). Similarly, research on the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrates methodologies that could be applicable for synthesizing and characterizing compounds with the specified chemical structure, alongside evaluations of their biological activities (Sanjeevarayappa et al., 2015).

Chemical and Structural Analysis

The structural analysis and chemical behavior of compounds related to the specified chemical structure have been explored through various studies. For instance, the characterization of related compounds, such as 1-[bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine-1,4-diium dichloride hemihydrate, provides insights into their molecular configurations, intermolecular interactions, and crystal structures, which are critical for understanding the chemical properties and potential applications of such compounds (Shivaprakash et al., 2014).

Biological and Pharmacological Potentials

Research on the biological and pharmacological potentials of compounds structurally similar to 3-(4-(2-Fluorophenyl)piperazinyl)-5,5-dimethylcyclohex-2-EN-1-one has been conducted. Studies on derivatives of cinnamide, for instance, explore their anti-ischemic activities, providing a basis for investigating the specified compound's potential therapeutic uses (Zhong et al., 2018). Additionally, the development of long-acting dopamine transporter ligands, including hydroxylated derivatives of related compounds, for treating cocaine abuse suggests potential neurological applications for the compound (Hsin et al., 2002).

properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O/c1-18(2)12-14(11-15(22)13-18)20-7-9-21(10-8-20)17-6-4-3-5-16(17)19/h3-6,11H,7-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVZREZMAGPWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(2-Fluorophenyl)piperazinyl)-5,5-dimethylcyclohex-2-EN-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.